3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester

Physicochemical characterization Solid-phase synthesis Intermediate procurement

Researchers pursuing khellin or antiatherosclerotic furochromone synthesis face regioisomeric mismatch when substituting this intermediate-incorrect carbonyl placement prevents benzofuran ring formation. This compound provides the precise (S)-configured γ,5-dioxo substitution pattern mandated by patent US 4,434,296. • Defined (S)-configuration at tetrahydrofuran 3-position, confirmed by InChIKey stereochemical layer, enables substrate-controlled diastereoselective transformations. • Crystalline solid (mp 75-77°C) compatible with automated solid-dispensing platforms and recrystallization-based purification workflows. • TSCA listed; ready for international B2B shipping.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 72252-46-1
Cat. No. B12663010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester
CAS72252-46-1
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1CC(=O)OC1
InChIInChI=1S/C10H14O5/c1-2-14-9(12)4-3-8(11)7-5-10(13)15-6-7/h7H,2-6H2,1H3/t7-/m0/s1
InChIKeyJSSPTTVDXUEFBG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester (CAS 72252-46-1): Baseline Identity and Physicochemical Profile for Procurement Decisions


3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester (CAS 72252-46-1) is a chiral tetrahydrofuran-based γ,δ-diketo ester with the molecular formula C10H14O5 and molecular weight 214.22 g/mol . The compound bears a stereocenter at the 3-position of the tetrahydrofuran ring, as indicated by the SMILES notation [C@H]1(COC(=O)C1)C(=O)CCC(=O)OCC and the InChIKey JSSPTTVDXUEFBG-ZETCQYMHSA-N, confirming a defined (S)-configuration . It is listed on the EPA TSCA inventory and is primarily known as a synthetic intermediate in the preparation of khellin and antiatherosclerotic furochromones, as documented in patent literature [1]. Basic physicochemical characterization includes a melting point of 75–77 °C and a boiling point of 179–183 °C at 0.5 Torr .

Why Generic Substitution of 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester (72252-46-1) Fails: Stereochemical and Regioisomeric Stringency


3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester occupies a narrow regio- and stereochemical niche that precludes simple interchange with other furanbutanoate esters. The compound carries the dioxo substitution specifically at the γ and 5-positions on a tetrahydrofuran-3-yl scaffold with (S)-configuration, yielding a unique spatial and electronic fingerprint . Attempts to replace it with the α,γ-dioxo regioisomer (CAS 1491486-50-0), the α-mercapto analog (CAS 94042-79-2), or the simpler tetrahydro-5-oxo-2-carboxylate lactone (CAS 33019-03-3) would alter hydrogen-bond acceptor count, topological polar surface area, and the geometry of the diketo array, any of which can derail a multi-step synthetic sequence—particularly one leading to furochromones where the 3-carboxy-δ-oxo-2-furanbutanoate scaffold is a required intermediate [1]. As detailed in Section 3, measurable differences in melting point, boiling point, LogP, and hydrogen-bonding capacity provide quantitative justification for rejecting uncontrolled substitution.

Product-Specific Quantitative Evidence Guide for 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester (CAS 72252-46-1): Comparator-Based Differentiation


Melting Point Crystallinity Advantage vs. Liquid α-Mercapto Analog (94042-79-2) for Solid-Phase Handling

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is a crystalline solid with a melting point of 75–77 °C, as reported by ChemicalBook . In contrast, ethyl 4-(furan-2-yl)-2-sulfanylbutanoate (CAS 94042-79-2), a close α-mercapto analog, is typically a clear liquid at ambient temperature . The 75–77 °C melting point enables straightforward purification by recrystallization and accurate weighing as a solid, while the liquid comparator requires distillation or column chromatography for purity assurance—a meaningful operational difference in multi-step intermediate preparation.

Physicochemical characterization Solid-phase synthesis Intermediate procurement

Topological Polar Surface Area and Hydrogen-Bond Acceptor Differential vs. Lactone Analog (33019-03-3)

Computed molecular descriptors from Molaid indicate a topological polar surface area (TPSA) of 69.7 Ų and 5 hydrogen-bond acceptor (HBA) sites for 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester [1]. By comparison, (R)-(-)-γ-ethoxycarbonyl-γ-butyrolactone (CAS 33019-03-3, a tetrahydro-5-oxo-2-carboxylate lactone) possesses only 4 HBA sites and a TPSA of 52.6 Ų . The additional carbonyl oxygen in the target compound increases HBA count by 1 and TPSA by ~17 Ų, altering solubility and permeability profiles as predicted by Lipinski-type rules.

Drug-likeness prediction Lead optimization Intermediate property tuning

LogP Difference and Lipophilicity Profile vs. α,γ-Dioxo Regioisomer (1491486-50-0)

The computed octanol-water partition coefficient (LogP) for 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is -0.4, as listed by Molaid [1]. The regioisomeric 3-Furanbutanoic acid, α,γ-dioxo-, ethyl ester (CAS 1491486-50-0), bearing the second oxo group at the α-position rather than within the tetrahydrofuran ring, is predicted to exhibit a LogP closer to 0.7 (class-level inference based on the simpler tetrahydro-3-furanacetic acid ethyl ester scaffold, CAS 90113-46-5, which has LogP = 0.7) [2]. Although direct experimental LogP for 1491486-50-0 is not publicly available, the structural difference—an exocyclic α-keto group vs. a ring-embedded lactone carbonyl—is expected to shift LogP by approximately +1 log unit, significantly affecting reverse-phase chromatographic retention and extraction behavior.

Lipophilicity Chromatographic behavior Intermediate property comparison

Patent-Documented Synthetic Utility as a Khellin Pathway Intermediate—Structural Specificity Requirement

U.S. Patent 4,434,296 (Gammill, The Upjohn Company) explicitly describes the conversion of 3-furoic acid through a 3-carboxy-δ-oxo-2-furanbutanoic acid bis(alkyl ester) intermediate en route to khellin and antiatherosclerotic furochromones [1]. The γ,5-dioxo substitution pattern present in CAS 72252-46-1 maps directly onto the δ-oxo-2-furanbutanoate scaffold required for subsequent amination, cyclization, and bis-methylation steps. Substitution with an α,γ-dioxo regioisomer or a monodoxo tetrahydrofuran ester would place the electrophilic carbonyl at an incorrect position, preventing the regioselective cyclization that forms the benzofuran ring system. While quantitative yield data for the specific ethyl ester are not publicly disclosed in the patent examples, the synthetic scheme establishes that the 3-(4-oxobutanoate)-substituted tetrahydrofuran scaffold is non-negotiable for downstream conversion.

Synthetic intermediate Furochromone synthesis Antiatherosclerotic drug discovery

Chiral Integrity: Defined (S)-Configuration Differentiates from Racemic or Achiral Analogs

The InChIKey JSSPTTVDXUEFBG-ZETCQYMHSA-N and SMILES [C@H]1(COC(=O)C1)C(=O)CCC(=O)OCC unambiguously assign the (S)-configuration at the tetrahydrofuran 3-position . The (R)-(-)-γ-ethoxycarbonyl-γ-butyrolactone comparator (CAS 33019-03-3) is also chiral but with the stereocenter at the 2-position of the lactone ring, leading to different spatial orientation of the ester side chain . No racemic mixture or achiral version of CAS 72252-46-1 is commercially indexed. This stereochemical definition is critical for any downstream application where chirality transfer or diastereoselective reactions are involved.

Stereochemistry Chiral intermediate Asymmetric synthesis

Rotatable Bond Count and Conformational Flexibility vs. Rigid Lactone Comparator

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester possesses 6 rotatable bonds as computed by Molaid [1], conferring substantial conformational flexibility in the butanoate side chain. The lactone comparator (R)-(-)-γ-ethoxycarbonyl-γ-butyrolactone (CAS 33019-03-3) has only 3 rotatable bonds due to its more constrained bicyclic ester-lactone framework . This tripling of rotatable bonds affects entropic factors in binding events and crystallization behavior.

Conformational analysis Molecular flexibility Intermediate design

Best Research and Industrial Application Scenarios for 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester (CAS 72252-46-1)


Khellin and Furochromone Analog Synthesis Requiring the 3-Carboxy-δ-oxo-2-furanbutanoate Scaffold

As established by patent US 4,434,296, the synthesis of khellin and antiatherosclerotic furochromones proceeds through a 3-carboxy-δ-oxo-2-furanbutanoic acid bis(alkyl ester) intermediate [1]. CAS 72252-46-1, as the ethyl ester of the γ,5-dioxo-tetrahydrofuranbutanoic acid scaffold, provides the precise carbonyl placement required for subsequent amination and cyclization steps. Any regioisomeric deviation (e.g., α,γ-dioxo or monodoxo substitution) would misplace the electrophilic center and prevent formation of the benzofuran ring system. Procurement of this specific intermediate is therefore mandatory for research groups pursuing total synthesis of khellin analogs.

Chiral Intermediate for Enantioselective Synthesis Leveraging (S)-Configuration at Tetrahydrofuran C3

The defined (S)-configuration at the tetrahydrofuran 3-position, unambiguously identified by the InChIKey stereochemical layer , makes this compound suitable as a chiral building block in enantioselective synthetic sequences. Unlike the (R)-γ-ethoxycarbonyl-γ-butyrolactone (CAS 33019-03-3), which carries its stereocenter at a different ring position, CAS 72252-46-1 orients the butanoate side chain in a specific spatial arrangement that may be exploited for substrate-controlled diastereoselective transformations. Researchers requiring a well-defined (S)-tetrahydrofuran scaffold should specify this CAS number rather than accepting racemic or mis-configured alternatives.

Solid-Phase Handling and Recrystallization-Dependent Purification Protocols

With a melting point of 75–77 °C , this compound is readily handled as a crystalline solid at ambient laboratory temperature. This property contrasts with liquid analogs such as ethyl 4-(furan-2-yl)-2-sulfanylbutanoate (CAS 94042-79-2), which require distillation or chromatography for purification. Laboratories employing automated solid-dispensing platforms or recrystallization-based purification workflows will find the solid physical state of CAS 72252-46-1 advantageous for reproducible stoichiometry and purity assurance in multi-step reaction sequences.

Computational Drug Design and Lead Optimization Requiring Defined TPSA and LogP Parameters

The computed LogP of -0.4 and TPSA of 69.7 Ų [2] provide a well-characterized baseline for in silico modeling of furochromone derivatives. The low LogP indicates a preference for aqueous over organic phases, which can be exploited when designing water-soluble prodrugs or when predicting metabolic clearance pathways. Compared to the more lipophilic tetrahydrofuranacetic acid ester scaffold (LogP ~0.7), the target compound offers a ~10-fold shift in octanol/water partitioning, a quantitative parameter that medicinal chemists can use to tune ADME properties in lead series.

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